molecular formula C10H13BrClN B1372807 1-(3-Bromophenyl)pyrrolidine hydrochloride CAS No. 1187385-56-3

1-(3-Bromophenyl)pyrrolidine hydrochloride

Cat. No. B1372807
CAS RN: 1187385-56-3
M. Wt: 262.57 g/mol
InChI Key: GYJHQYGVTRCCDK-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)pyrrolidine hydrochloride is a chemical compound with the empirical formula C10H13BrClN . It has a molecular weight of 262.57 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 1-(3-Bromophenyl)pyrrolidine hydrochloride consists of a pyrrolidine ring attached to a bromophenyl group . The InChI string is InChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H . The SMILES string is C1CCN(C1)C2=CC(=CC=C2)Br.Cl .


Chemical Reactions Analysis

While specific chemical reactions involving 1-(3-Bromophenyl)pyrrolidine hydrochloride are not available, pyrrolidine derivatives are known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

1-(3-Bromophenyl)pyrrolidine hydrochloride is a solid compound . It has a molecular weight of 262.57 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 1, and a rotatable bond count of 1 . Its exact mass is 260.99199 g/mol .

Scientific Research Applications

  • Conformational Studies : Research on similar compounds, such as 1-(2-bromophenyl)pyrrolidin-2-one, has focused on their conformational properties. These studies have revealed substantial non-planarity in solution and specific dihedral angles between phenyl and five-membered rings in the solid state, offering insights into the molecular structure and behavior of related compounds (Fujiwara et al., 1977).

  • Crystal Structure Analysis : Crystal structure studies of related compounds have been conducted to understand their structural characteristics in solid states. This knowledge is vital for applications in materials science and pharmaceuticals (Fujiwara et al., 1977).

  • Luminescent Polymers : The integration of similar bromophenyl pyrrolidine structures into polymers has been explored. These polymers exhibit strong fluorescence and distinct optical properties, suggesting potential uses in optoelectronics and sensing applications (Zhang & Tieke, 2008).

  • Enzyme Inhibition : Compounds like benzyl 2-(bromophenyl)pyrrolidine carbamates have been studied for their ability to inhibit cholinesterases, enzymes relevant in neurological disorders. This suggests potential applications in designing therapeutic agents for neurological conditions (Pizova et al., 2017).

  • Organometallic Chemistry : Studies on pyrrolidine derivatives in organometallic complexes provide insights into their bonding characteristics and potential applications in catalysis and materials science (Singh et al., 2003).

  • Antithrombin Activity : The synthesis and molecular docking study of pyrrolidine derivatives for potential antithrombin activity highlights their possible use in developing anticoagulant drugs (Ayan et al., 2013).

  • Hydrogen-Bonding Patterns : Research on the hydrogen-bonding patterns in enaminones related to bromophenyl pyrrolidines has implications for understanding intermolecular interactions and designing molecules with desired properties (Balderson et al., 2007).

  • Antiviral Activity : Certain pyrrolidine derivatives have shown antiviral activity against various RNA and DNA viruses, suggesting their potential in antiviral drug development (Bergstrom et al., 1984).

  • Antioxidant and Anticholinergic Activities : Pyrrolidine derivatives, including bromophenols, have been synthesized and evaluated for their antioxidant and anticholinergic activities, indicating their potential in oxidative stress-related therapies and cholinergic system modulation (Rezai et al., 2018).

  • Inhibition of Tumor Cell Growth : Functionalized pyrrolidines have shown efficacy in inhibiting the growth of human tumor cells, especially glioblastoma and melanoma cells, suggesting their potential in cancer therapy (Fiaux et al., 2005).

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS classification . The hazard statements include H301, and the precautionary statements include P301 + P330 + P331 + P310 . It’s recommended to wear suitable gloves, protective clothing, and eye protection when handling this compound .

Future Directions

As for future directions, it’s important to note that Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals . Therefore, its potential uses and applications could be explored in various fields of research.

properties

IUPAC Name

1-(3-bromophenyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-4-3-5-10(8-9)12-6-1-2-7-12;/h3-5,8H,1-2,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJHQYGVTRCCDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10675405
Record name 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187385-56-3
Record name 1-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10675405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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